N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS2/c21-14(9-1-2-11-12(7-9)18-23-17-11)16-10-3-5-20(6-4-10)13-8-15-22-19-13/h1-2,7-8,10H,3-6H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYAAGROBWZRGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=NSN=C3C=C2)C4=NSN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiadiazole derivatives, which this compound is a part of, have been known to interact with a variety of biological targets.
Mode of Action
The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets.
Biochemical Pathways
Thiadiazole derivatives have been known to exert a broad spectrum of biological activities.
Pharmacokinetics
Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom.
Biological Activity
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex synthetic compound notable for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound features a thiadiazole ring fused with a piperidine moiety and a benzo[c][1,2,5]thiadiazole structure. This unique arrangement of functional groups contributes significantly to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thiadiazole ring is known to inhibit specific enzymes involved in cellular processes, which may lead to anticancer effects.
- Receptor Modulation : It can bind to receptors that regulate cell proliferation and apoptosis, influencing cancer cell survival and growth.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties . It has been shown to inhibit the growth of various cancer cell lines:
| Cancer Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A549 (Lung Carcinoma) | 1.16 | Antiproliferative |
| T47D (Breast Carcinoma) | 0.20 | Induces apoptosis |
| HT-29 (Colon Carcinoma) | 0.15 | Growth inhibition |
The compound's efficacy against these cell lines suggests it could be developed as a potential therapeutic agent for cancer treatment .
Antimicrobial Activity
In addition to its anticancer effects, the compound demonstrates promising antimicrobial activity against various pathogens:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Sensitive |
| Escherichia coli | Moderate sensitivity |
| Candida albicans | Moderate sensitivity |
These findings indicate that the compound could be explored for potential use in treating infections caused by resistant strains of bacteria and fungi .
Study on Anticancer Properties
A study conducted on the antiproliferative effects of thiadiazole derivatives indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study utilized the MTT assay for evaluation and highlighted that the compound's structure plays a crucial role in its biological activity .
Antimicrobial Screening
Another research effort focused on the antimicrobial properties of thiadiazole derivatives showed that compounds with similar structures were effective against Gram-positive and Gram-negative bacteria. The disk diffusion method confirmed the antimicrobial activity of these compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
